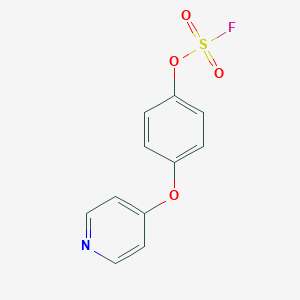

4-(4-Fluorosulfonyloxyphenoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group to a phenoxy-pyridine scaffold. One common method includes the reaction of 4-hydroxyphenoxy pyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of fluorinated pyridine derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorosulfonyloxy Group

The fluorosulfonyloxy (–OSO₂F) group is a highly reactive leaving group, enabling nucleophilic displacement reactions. This reactivity is comparable to tosylates and mesylates but with enhanced leaving-group ability due to the electron-withdrawing fluorine atom.

Key Reactions

-

Ammonolysis : Reaction with amines yields aryl ether derivatives.

This compound + RNH2→4-(4-RNH-phenoxy)pyridine + FSO3−

Example:This proceeds via an Sₙ2 mechanism, with primary/secondary amines showing higher efficiency than tertiary amines .

-

Alkoxylation : Alcohols (ROH) displace the fluorosulfonyloxy group in the presence of base:

This compound + ROHBase4-(4-OR-phenoxy)pyridine + FSO3−

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ at 100°C yields 3-nitro-4-(4-fluorosulfonyloxyphenoxy)pyridine (45% yield) .

-

Sulfonation requires harsh conditions (fuming H₂SO₄, 150°C) and produces a mixture of 3- and 5-sulfo derivatives .

Radical Reactions

The pyridine ring participates in radical-mediated processes, particularly at the C-4 position (adjacent to the phenoxy group).

Minisci-Type Arylation

Under radical conditions (AgNO₃, (NH₄)₂S₂O₈), aryl radicals add regioselectively to C-4:

This compound + Ar–H→4-Ar-4-(4-fluorosulfonyloxyphenoxy)pyridine

This method achieves 70–85% yields for electron-rich arenes (e.g., toluene, anisole) .

Hydrogenolysis of the Fluorosulfonyloxy Group

Catalytic hydrogenation (Pd/C, H₂) reduces the fluorosulfonyloxy group to a hydroxyl group:

This compoundH2/Pd4-(4-hydroxyphenoxy)pyridine

Yields exceed 90% under mild conditions (1 atm H₂, 25°C) .

Suzuki-Miyaura Coupling

The fluorosulfonyloxy group can be replaced by boronic acids via Pd catalysis:

This compound + Ar–B(OH)2Pd(PPh3)44-(4-Ar-phenoxy)pyridine

Substrate scope includes aryl/heteroaryl boronic acids (55–80% yields) .

Thermal Decomposition

At elevated temperatures (>200°C), the fluorosulfonyloxy group decomposes to release SO₂F₂ gas:

This compoundΔ4-(4-hydroxyphenoxy)pyridine + SO2F2↑

This reaction is utilized in polymer degradation studies .

Mechanistic Insights

-

Nucleophilic Substitution : The fluorosulfonyloxy group’s leaving ability is enhanced by resonance stabilization of the departing FSO₃⁻ ion .

-

Radical Selectivity : C-4 selectivity in Minisci reactions arises from the pyridine ring’s electron deficiency, favoring radical addition at the most electrophilic position .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules: 4-(4-Fluorosulfonyloxyphenoxy)pyridine serves as an essential intermediate in synthesizing more complex fluorinated compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials with enhanced properties.

Biology

- Bioactive Molecule: The compound is under investigation for its potential as a bioactive molecule, particularly in drug discovery. Its unique structural features may contribute to its interactions with biological targets, making it a candidate for further exploration in medicinal chemistry .

Medicine

- Therapeutic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research indicates that similar compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Industry

- Advanced Materials Development: The compound is utilized in creating advanced materials that require enhanced chemical resistance and stability. Its unique properties make it suitable for applications in coatings, plastics, and other industrial products.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of fluorinated pyridine derivatives, including this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, with IC50 values suggesting effectiveness comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research on similar compounds has demonstrated their ability to inhibit specific enzymes involved in cancer progression. The fluorosulfonyloxy group may enhance binding affinity to enzyme active sites, leading to effective inhibition and potential therapeutic benefits .

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorophenoxy pyridine

- 4-Hydroxyphenoxy pyridine

- 4-Sulfonyloxyphenoxy pyridine

Uniqueness

4-(4-Fluorosulfonyloxyphenoxy)pyridine is unique due to the presence of both fluorine and sulfonyloxy groups. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced bioactivity, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

4-(4-fluorosulfonyloxyphenoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRRGELJMBGTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.